N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling through amide bond formation. Key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-difluorophenyl group: This step involves the nucleophilic substitution reaction where the amino group is introduced.
Coupling with thiophene-2-carboxylic acid: The final step involves the formation of the amide bond, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)pyridine-2-carboxamide
Uniqueness
N-(4-(3-((3,4-difluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic properties. This structural feature differentiates it from similar compounds and contributes to its specific interactions and applications.
Properties
IUPAC Name |
N-[4-[3-(3,4-difluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2S2/c18-12-5-3-10(8-13(12)19)20-15(23)6-4-11-9-26-17(21-11)22-16(24)14-2-1-7-25-14/h1-3,5,7-9H,4,6H2,(H,20,23)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDAFGXYNKYDIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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